
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining significant attention in scientific research. It is a monocarboxylic acid amide that is acetamide substituted by a methoxy group at position 2 and a 3-oxo-3-(pyrrolidin-1-yl)propyl group at the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis
The molecular formula of this compound is C13H16N2O3, and its molecular weight is 248.282. The structure contains a benzene ring linked to a pyrrolidine ring through a CC or CN bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .Applications De Recherche Scientifique
Synthesis and Biological Activities
The scientific research applications of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide span various fields, including organic synthesis and medicinal chemistry. One notable application is in the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are valuable intermediates in the production of biologically active amino acids. These compounds, including (R)- and (S)-3-pyrrolidineacetic acid, are synthesized through intramolecular cyclisation mediated by Mn(III), demonstrating the compound's role in producing enantiomerically pure forms of biologically relevant molecules (Galeazzi, Mobbili, & Orena, 1996).
Anticancer and Antimicrobial Properties
Another area of application is in the development of novel anticancer and antimicrobial agents. For instance, certain derivatives of this compound have been synthesized and tested for their cytotoxic activity against various cancer cell lines, demonstrating potential as anticancer agents. One study reported the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which showed appreciable growth inhibition against several cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Additionally, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides were synthesized and evaluated as antimicrobial agents, with some compounds showing promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Green Chemistry and Sustainable Synthesis
Furthermore, the compound finds applications in green chemistry, exemplified by the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, a process that highlights the role of this compound in the sustainable synthesis of important intermediates for dye production (Zhang, 2008).
Mécanisme D'action
Target of Action
The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
This compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation results in potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s interaction with the Sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating this pathway, the compound influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including signal transduction, gene expression, and neuronal plasticity .
Pharmacokinetics
These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the Sigma-1 receptor. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact cellular effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the presence of endogenous or exogenous agonists can enhance the compound’s effects due to its role as an allosteric modulator .
Safety and Hazards
Orientations Futures
The future directions in the research of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide and similar compounds involve increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore. The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .
Analyse Biochimique
Biochemical Properties
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
The cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide are currently under investigation. Compounds with a similar structure have been shown to have significant effects on cellular function. For example, sigma-1 receptor modulators, which share a similar pyrrolidine structure, have demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQYJFBCDPFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


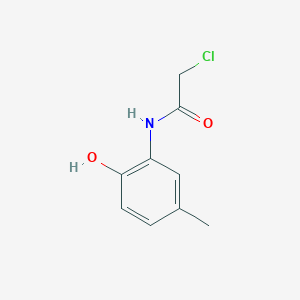
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
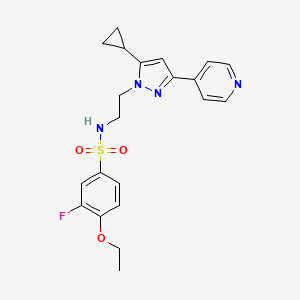

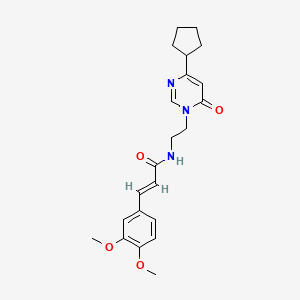
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
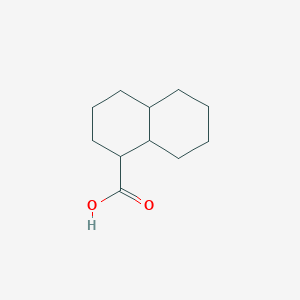

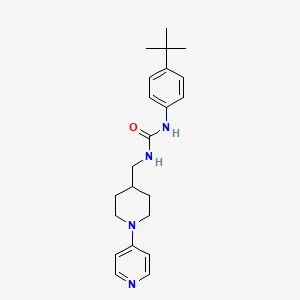
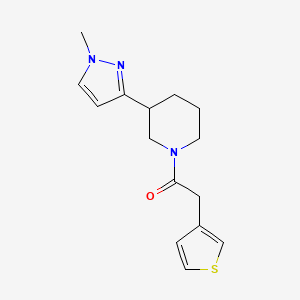

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)